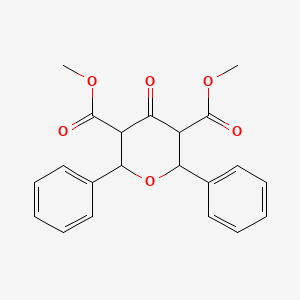

3,5-Dimethyl 4-oxo-2,6-diphenyloxane-3,5-dicarboxylate

Description

1.1. Structural Overview of 3,5-Dimethyl 4-oxo-2,6-diphenyloxane-3,5-dicarboxylate

The compound this compound features a six-membered oxane ring (one oxygen atom) substituted with:

- A ketone group at position 4.

- Phenyl groups at positions 2 and 6.

- Methyl ester groups at positions 3 and 5.

Properties

IUPAC Name |

dimethyl 4-oxo-2,6-diphenyloxane-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-25-20(23)15-17(22)16(21(24)26-2)19(14-11-7-4-8-12-14)27-18(15)13-9-5-3-6-10-13/h3-12,15-16,18-19H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZKOTVLMSTFDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(OC(C(C1=O)C(=O)OC)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl 4-oxo-2,6-diphenyloxane-3,5-dicarboxylate typically involves a multi-step process. One common method involves the reaction of 2,6-diphenyl-4H-pyran-4-one with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl 4-oxo-2,6-diphenyloxane-3,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

3,5-Dimethyl 4-oxo-2,6-diphenyloxane-3,5-dicarboxylate has various applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl 4-oxo-2,6-diphenyloxane-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting enzymes or receptors involved in inflammatory and pain pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are mediators of inflammation and pain .

Comparison with Similar Compounds

Comparison with Similar Compounds

Dihydropyridine (DHP) Derivatives

DHPs, such as nifedipine (dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate), share a similar 1,4-dihydropyridine core but differ in ring unsaturation and heteroatom placement. Key comparisons include:

- Ring Structure : DHPs are partially unsaturated (two double bonds), enabling conjugation and planarity, whereas the oxane derivative is fully saturated, leading to distinct puckering conformations .

- Biological Activity : DHPs like nifedipine are calcium channel antagonists due to their planar structure and nitroaryl substituents . The oxane derivative’s saturated ring may reduce calcium channel affinity but could exhibit neuroprotective or antioxidant properties if substituents align with bioactive analogs (e.g., compound 3a in , which shows 46.95% Ca²⁺ channel inhibition at 10 μM) .

- Synthesis : DHPs are typically synthesized via the Hantzsch reaction , while the oxane derivative likely requires alternative cyclization methods.

Piperidine Derivatives

Piperidine analogs, such as diethyl 1-methyl-4-oxo-2,6-diphenylpiperidine-3,5-dicarboxylate (), feature a nitrogen-containing ring. Differences include:

- Substituent Impact : Both compounds have 2,6-diphenyl and 4-oxo groups, but the piperidine derivative’s ethyl esters may enhance lipophilicity relative to the oxane’s methyl esters .

Dioxin Derivatives

Dimethyl 3,5-diphenyl-1,4-dioxine-2,6-dicarboxylate () contains a dioxine ring (two oxygen atoms). Comparisons highlight:

- Ring Conformation : Dioxines exhibit unique puckering due to dual oxygen atoms, while oxanes have a single oxygen, leading to different torsional strain and stability .

- Electronic Properties : The dioxine’s electron-rich environment contrasts with the oxane’s mixed electronic profile (ketone vs. ester groups).

Ester Group Variations

Ester substituents significantly influence physicochemical properties:

- Methyl vs. Ethyl Esters : Methyl esters (e.g., target compound) reduce steric bulk and increase polarity compared to ethyl esters (e.g., diethyl 2,6-dimethyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate, ), which may enhance membrane permeability .

- Biological Implications : Ethyl esters in dihydropyridines improve bioavailability, suggesting that the oxane derivative’s methyl esters might limit metabolic stability .

Research Findings and Data Tables

Table 1: Structural Comparison

*Calculated based on molecular formula.

Biological Activity

3,5-Dimethyl 4-oxo-2,6-diphenyloxane-3,5-dicarboxylate is a synthetic organic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C21H20O6 |

| Molar Mass | 368.38 g/mol |

| Density | 1.237 g/cm³ |

| Boiling Point | 500.3 °C |

| pKa | 8.10 |

These properties suggest that the compound is relatively stable and may exhibit solubility characteristics conducive to biological interactions.

Research indicates that compounds similar to this compound possess various biological activities including:

- Antioxidant Activity : Compounds in this class can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases.

- Anticancer Properties : Some studies have shown that derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways.

- Anti-inflammatory Effects : The ability to modulate inflammatory pathways makes these compounds potential candidates for treating inflammatory diseases.

Case Studies

- Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of the oxane structure exhibited significant cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of cell cycle arrest and apoptosis via mitochondrial pathways .

- Antioxidant Properties : In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in human cell lines exposed to oxidative agents. This suggests a protective role against oxidative damage .

- Anti-inflammatory Effects : A recent study highlighted the anti-inflammatory potential of related compounds in animal models of arthritis. The results showed a reduction in inflammatory cytokines and improved joint function .

Research Findings

Recent investigations into the biological activity of this compound reveal promising results:

- Cell Viability Assays : These assays indicated a dose-dependent inhibition of cell proliferation in cancer cell lines.

- Mechanistic Studies : Molecular docking studies suggest strong binding affinities to key proteins involved in cancer progression and inflammation, indicating potential as therapeutic agents.

Q & A

Basic: What are the standard synthetic routes for preparing 3,5-Dimethyl 4-oxo-2,6-diphenyloxane-3,5-dicarboxylate, and what are typical yield optimizations?

The compound can be synthesized via a Hantzsch-like cyclocondensation reaction, involving β-keto esters, aldehydes, and ammonium acetate. A typical protocol involves refluxing equimolar amounts of methyl acetoacetate, benzaldehyde derivatives, and ammonium acetate in ethanol under acidic conditions. Yield optimization (70–85%) is achieved by controlling reaction time (6–12 hours), temperature (80–100°C), and catalyst (e.g., p-toluenesulfonic acid). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the oxane ring product .

Basic: How is X-ray crystallography applied to confirm the structure of this compound, and what software is recommended?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution (e.g., chloroform/methanol). Data collection uses a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Structure solution employs direct methods (SHELXS or SHELXD), followed by refinement (SHELXL) to achieve R1 < 0.04. Key parameters include torsion angles, bond lengths, and ring puckering coordinates (Cremer-Pople parameters). Validation tools like PLATON or CCDC’s Mercury ensure geometric accuracy .

Advanced: How does the oxane ring’s puckering conformation affect the compound’s reactivity?

The tetrahydropyran (oxane) ring adopts a chair or boat conformation depending on substituent steric effects. Cremer-Pople parameters (q, θ, φ) quantify puckering amplitude and asymmetry. For example, bulky 2,6-diphenyl groups enforce a chair conformation (θ ≈ 0°), while the 4-oxo group introduces slight distortion. Conformational analysis via DFT (B3LYP/6-31G*) or molecular dynamics simulations predicts steric hindrance and electronic effects on nucleophilic attack at the ester groups .

Advanced: How can researchers resolve contradictions in crystallographic data, such as anomalous bond lengths?

Discrepancies may arise from disorder, twinning, or incorrect space group assignment. Strategies include:

- Re-examining data collection (completeness, redundancy).

- Testing alternative space groups (PLATON’s ADDSYM).

- Modeling disorder with PART instructions in SHELXL.

- Validating hydrogen bonding networks against Cambridge Structural Database (CSD) entries.

For example, unusually long C–O bonds in the ester groups may indicate partial occupancy or solvent interactions .

Advanced: What computational methods are suitable for predicting the compound’s electronic properties and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices. These predict sites for electrophilic/nucleophilic attack. Time-dependent DFT (TD-DFT) models UV-Vis spectra, correlating with experimental λmax values. Molecular docking (AutoDock Vina) assesses binding affinity to biological targets, such as calcium channels, based on structural analogs like nifedipine .

Advanced: How do structural modifications (e.g., substituents on the phenyl rings) influence pharmacological activity?

Structure-activity relationship (SAR) studies show:

- Electron-withdrawing groups (e.g., nitro) at the 4-position enhance calcium channel blockade (cf. nifedipine).

- Bulky 2,6-diphenyl groups improve metabolic stability by shielding the oxane ring from cytochrome P450 oxidation.

- Methyl ester groups at C3/C5 balance lipophilicity (LogP ≈ 2.5) and bioavailability. Comparative assays (e.g., IC50 in vascular smooth muscle cells) validate modifications .

Basic: What are the key stability considerations for storing and handling this compound?

The compound is hygroscopic and light-sensitive. Store under inert gas (argon) at –20°C in amber vials. Degradation products (e.g., hydrolyzed dicarboxylic acids) are monitored via HPLC (C18 column, acetonitrile/water, 220 nm). Thermal stability (TGA/DSC) shows decomposition >200°C. Handle in a fume hood; PPE (nitrile gloves, safety goggles) is mandatory due to potential irritancy .

Advanced: What alternative spectroscopic techniques complement crystallography for structural elucidation?

- Solid-state NMR : 13C CP/MAS NMR confirms ester carbonyls (δ ≈ 165 ppm) and aromatic carbons (δ ≈ 125–140 ppm).

- IR spectroscopy : Stretching vibrations at 1720 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C aromatic).

- Mass spectrometry : High-resolution ESI-MS ([M+H]+) confirms molecular weight (e.g., m/z 452.1472 for C23H22O6).

Correlate data with computed spectra (Gaussian 16) to resolve ambiguities .

Advanced: How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) separates enantiomers. Alternatively, synthesize diastereomers via reaction with (R)- or (S)-α-methylbenzylamine, followed by crystallization. Circular dichroism (CD) spectra (190–250 nm) confirm absolute configuration. X-ray anomalous scattering (Flack parameter) provides definitive proof .

Advanced: What in vitro assays are recommended for preliminary pharmacological screening?

- Calcium flux assays : Use Fura-2 AM-loaded HEK293 cells expressing L-type calcium channels.

- Cytotoxicity (MTT assay) : IC50 in cancer cell lines (e.g., MCF-7) at 24–72 hours.

- Plasma protein binding : Equilibrium dialysis (human serum albumin, 4% w/v).

- Microsomal stability : Incubate with rat liver microsomes; quantify parent compound via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.